molecular formula C19H28N8O2 B1670972 6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one CAS No. 1059070-10-8

6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one

Cat. No.: B1670972
CAS No.: 1059070-10-8
M. Wt: 400.5 g/mol
InChI Key: SSZHESNDOMBSRV-UHFFFAOYSA-N
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Description

DSR 6434 is a potent and selective agonist of Toll-like receptor 7 (TLR7). It has shown significant antitumor effects in both in vitro and in vivo studies. The compound is known for its ability to activate immune effector cells and enhance the efficacy of radiation therapy in cancer treatment .

Mechanism of Action

Target of Action

DSR-6434, also known as 6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one, is a potent and selective Toll-like receptor 7 (TLR7) agonist . TLR7 is an intracellular receptor expressed on the membrane of endosomes . It plays a crucial role in the innate immune system by recognizing single-stranded RNA in endosomes, which are often produced by viruses .

Mode of Action

DSR-6434 interacts with TLR7, leading to its activation . The binding of DSR-6434 to TLR7 triggers a cascade of immune responses, including the activation of NF-κB, a protein complex that controls the transcription of DNA . This interaction leads to the potent activation of innate immunity and the generation of anti-tumor immune responses .

Pharmacokinetics

The pharmacokinetics of DSR-6434, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, impact its bioavailability and efficacy. Systemic administration of DSR-6434 leads to potent activation of innate immunity . . For instance, weekly administration of DSR-6434 has been shown to significantly reduce tumor burden, whereas twice-weekly administration led to the induction of TLR tolerance, thereby reducing its anti-tumor efficacy .

Result of Action

The activation of TLR7 by DSR-6434 leads to a series of immune responses that culminate in anti-tumor effects . In a preclinical model of renal cell cancer, systemic administration of DSR-6434 resulted in a significant anti-tumor response . The induction of tlr tolerance through frequent administration can limit these anti-tumor effects .

Action Environment

The action, efficacy, and stability of DSR-6434 can be influenced by various environmental factors. For instance, the dose and frequency of administration can impact the compound’s efficacy . Furthermore, the compound’s interaction with its environment at the molecular level, such as its interaction with TLR7, can be influenced by factors like the presence of other molecules and the physiological state of the cells .

Biochemical Analysis

Biochemical Properties

DSR-6434 plays a crucial role in biochemical reactions by acting as a TLR7 agonist. It interacts specifically with TLR7, a protein that is part of the innate immune system. The binding of DSR-6434 to TLR7 leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of type I interferons and other cytokines . This interaction is highly selective, as DSR-6434 does not activate the structurally similar TLR8 or TLR9 .

Cellular Effects

DSR-6434 has profound effects on various cell types and cellular processes. It induces the activation of T and B lymphocytes, natural killer (NK) cells, and natural killer T (NKT) cells . This activation enhances the immune response against tumors. Additionally, DSR-6434 influences cell signaling pathways by promoting the production of cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) . These cytokines play a pivotal role in modulating immune responses and enhancing antitumor activity.

Molecular Mechanism

At the molecular level, DSR-6434 exerts its effects by binding to TLR7, which is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells . Upon binding, DSR-6434 triggers a signaling cascade that leads to the activation of NF-κB and the production of type I interferons . This activation results in the upregulation of genes involved in immune responses, thereby enhancing the body’s ability to combat tumors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DSR-6434 have been observed to change over time. The compound is stable and retains its activity over extended periods when stored appropriately . Repeated administration of DSR-6434 can lead to TLR tolerance, a state of hyporesponsiveness to subsequent doses . This tolerance can be mitigated by adjusting the dosing schedule, ensuring that the compound remains effective over time .

Dosage Effects in Animal Models

The effects of DSR-6434 vary with different dosages in animal models. At lower doses (0.1 mg/kg), DSR-6434 significantly inhibits tumor metastasis and enhances the antitumor effects of ionizing radiation . Higher doses (up to 1 mg/kg) are well-tolerated and do not induce significant toxicity . Excessively frequent dosing can lead to TLR tolerance and reduced efficacy .

Metabolic Pathways

DSR-6434 is involved in metabolic pathways that include the activation of TLR7 and subsequent signaling cascades . The compound’s interaction with TLR7 leads to the production of cytokines and the activation of immune effector cells . These pathways are crucial for the compound’s antitumor effects and its ability to modulate immune responses .

Transport and Distribution

Within cells and tissues, DSR-6434 is transported and distributed primarily through the bloodstream following intravenous administration . The compound interacts with TLR7-expressing cells, including pDCs and B cells, and accumulates in these cells to exert its effects . The distribution of DSR-6434 is influenced by its solubility and stability in biological fluids .

Subcellular Localization

DSR-6434 is localized primarily in the endosomes of TLR7-expressing cells . This subcellular localization is essential for its activity, as TLR7 is an endosomal receptor. The compound’s ability to reach and activate TLR7 within endosomes is critical for its immunomodulatory and antitumor effects .

Chemical Reactions Analysis

Properties

IUPAC Name

6-amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N8O2/c1-4-5-8-21-18-24-16(20)15-17(25-18)27(19(28)23-15)12-13-6-7-14(22-11-13)29-10-9-26(2)3/h6-7,11H,4-5,8-10,12H2,1-3H3,(H,23,28)(H3,20,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZHESNDOMBSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)OCCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059070-10-8
Record name DSR-6434
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059070108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DSR-6434
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YBW739LJ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one
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6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one
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6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one
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6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one
Customer
Q & A

Q1: What is the primary mechanism of action of DSR-6434?

A1: DSR-6434 is a small molecule agonist of Toll-like receptor 7 (TLR7) [, , ]. TLR7 is an innate immune receptor that recognizes single-stranded RNA, often derived from viruses. Upon activation, TLR7 initiates signaling cascades that lead to the production of type 1 interferons (like IFN-α) and other pro-inflammatory cytokines, ultimately stimulating both innate and adaptive immune responses [, ].

Q2: What is the impact of DSR-6434 administration on the tumor microenvironment?

A2: Studies have shown that DSR-6434 administration can lead to an increased infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment []. This is significant because CTLs play a crucial role in recognizing and destroying tumor cells. Moreover, DSR-6434 treatment also upregulates the expression of cytotoxic factors within the tumor, such as TRAIL and granzyme B, further contributing to anti-tumor activity [].

Q3: What challenges are associated with the systemic administration of DSR-6434 and other TLR7 agonists?

A3: A major challenge with systemic TLR7 agonist therapy is the development of TLR tolerance []. TLR tolerance is characterized by a reduced immune response upon repeated exposure to the agonist. This can manifest as decreased IFN-α production and reduced activation of immune cells like lymphocytes []. Importantly, this diminished response is associated with a loss of anti-tumor efficacy [, ].

Q4: How does the dosing schedule of DSR-6434 impact its anti-tumor activity?

A4: Research indicates that frequent DSR-6434 administration (e.g., twice weekly) can induce TLR7 tolerance and abolish its anti-tumor activity []. Extending the dosing interval (e.g., weekly administration) helps to mitigate tolerance and maintain the therapeutic benefit of the drug []. These findings highlight the importance of optimizing dosing schedules for TLR7 agonists to maximize their therapeutic window.

Q5: What are potential biomarkers for monitoring TLR7 tolerance and treatment response to DSR-6434?

A5: Studies suggest that TLR7 expression on bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) could be a useful biomarker for TLR7 tolerance []. Additionally, sustained induction of TRAIL and granzyme B in the blood for several days after DSR-6434 administration may serve as potential pharmacodynamic biomarkers for predicting anti-tumor activity [].

Q6: Has DSR-6434 shown efficacy in combination with other cancer therapies?

A6: Yes, research indicates that DSR-6434 can potentiate the effects of ionizing radiation (IR) in murine models of colorectal carcinoma and fibrosarcoma []. The combination therapy resulted in improved survival rates and reduced metastatic burden compared to IR alone, suggesting a synergistic effect [].

Q7: What are the potential advantages of DSR-6434 compared to other TLR7 agonists?

A7: While direct comparisons are limited in the provided literature, DSR-6434 exhibits a distinct inflammatory profile compared to the endogenous TLR7 stimulator, RNA-containing immune complexes (RNA-IC) []. Notably, DSR-6434 induces lower levels of IFN-α but higher levels of other cytokines like IL-6, IL-8, and TNF compared to RNA-IC []. This distinct profile might contribute to differences in therapeutic efficacy and safety, warranting further investigation.

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